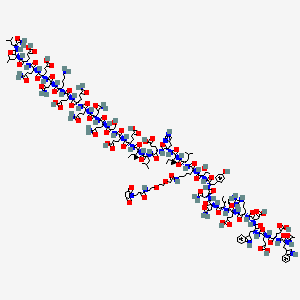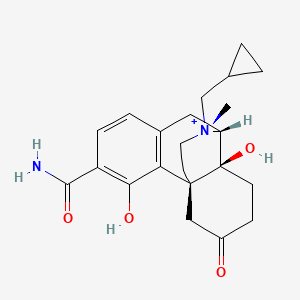
Methylsamidorphan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsamidorphan, also known by its developmental code names ALKS-33 and RDC-0313, is an opioid antagonist. It plays a crucial role in combination therapy for certain psychiatric conditions. Specifically, it is used alongside olanzapine to manage schizophrenia and bipolar disorder. One notable benefit of this compound is its ability to reduce the weight gain associated with olanzapine treatment .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route to methylsamidorphan involves several steps
- Start with a morphinan scaffold.
- Introduce a cyclopropylmethyl group at position 17.
- Install hydroxyl groups at positions 4 and 14.
- Finally, attach a carboxamide group at position 3.
Industrial Production:: While this compound was initially investigated as a standalone medication, its development has shifted toward combination therapies. As such, specific industrial production methods for this compound alone are not widely available.
Analyse Chemischer Reaktionen
Reactions:: Methylsamidorphan can undergo various reactions, including oxidation, reduction, and substitution. detailed information on specific reagents and conditions for these reactions is limited.
Major Products:: The major products formed during these reactions depend on the specific reaction type. For instance:
- Oxidation may lead to the formation of oxidized derivatives.
- Reduction could yield reduced forms of this compound.
- Substitution reactions may result in modified side chains or functional groups.
Wissenschaftliche Forschungsanwendungen
Methylsamidorphan’s applications extend across multiple fields:
Psychiatry: As part of the olanzapine/samidorphan combination (Lybalvi), it effectively manages schizophrenia and bipolar disorder.
Addiction Treatment: this compound has been studied for alcoholism and cocaine addiction, showing efficacy similar to naltrexone but with potentially reduced side effects.
Wirkmechanismus
Methylsamidorphan primarily acts as a μ-opioid receptor antagonist. By blocking these receptors, it modulates the opioid system, contributing to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Unique Features:: Methylsamidorphan’s uniqueness lies in its combination therapy approach. By pairing it with olanzapine or buprenorphine, it achieves specific therapeutic goals without the typical side effects associated with pure opioid agonists.
Similar Compounds:: While this compound stands out due to its combination use, other related compounds include naltrexone (an opioid antagonist) and buprenorphine (a mixed μ-opioid receptor weak partial agonist and κ-opioid receptor antagonist).
Eigenschaften
CAS-Nummer |
1119361-12-4 |
|---|---|
Molekularformel |
C22H29N2O4+ |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |
InChI |
InChI=1S/C22H28N2O4/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27)/p+1/t17-,21-,22-,24-/m1/s1 |
InChI-Schlüssel |
ATCVVCBJNHXIEX-ZAHKBLQYSA-O |
Isomerische SMILES |
C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |
Kanonische SMILES |
C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



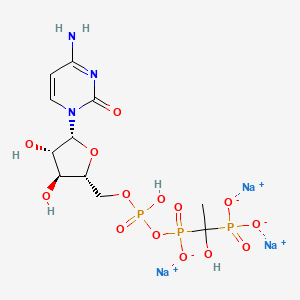
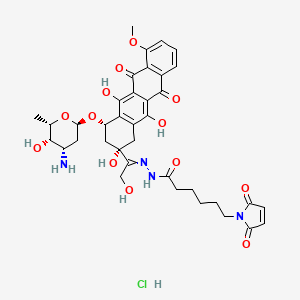
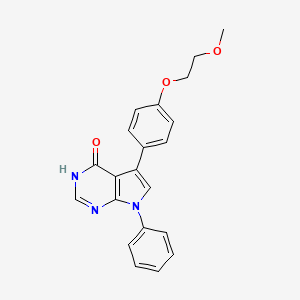

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)
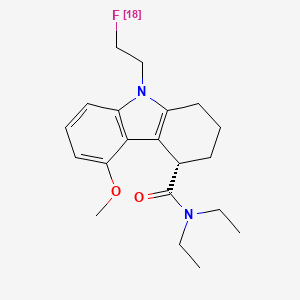




![(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide](/img/structure/B10815418.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815433.png)
